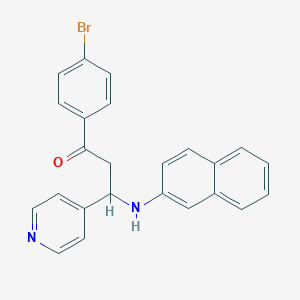
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride, also known as AZI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. AZI is a selective antagonist of the β1-adrenergic receptor, which is a protein that is involved in the regulation of heart rate and blood pressure. In
科学研究应用
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of cardiology, where this compound has been studied as a potential treatment for heart failure. This compound has been shown to improve cardiac function and reduce mortality in animal models of heart failure.
This compound has also been studied as a potential treatment for obesity. This compound has been shown to reduce food intake and body weight in animal models of obesity. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in these models.
作用机制
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride is a selective antagonist of the β1-adrenergic receptor, which is a protein that is involved in the regulation of heart rate and blood pressure. By blocking the β1-adrenergic receptor, this compound reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a reduction in heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of heart failure, this compound has been shown to improve cardiac function by reducing oxidative stress and inflammation. Additionally, this compound has been shown to reduce fibrosis, which is a common feature of heart failure.
In animal models of obesity, this compound has been shown to reduce food intake and body weight by increasing energy expenditure and reducing fat accumulation. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity by reducing inflammation and improving insulin signaling.
实验室实验的优点和局限性
One of the advantages of using 1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride in lab experiments is that it is a selective antagonist of the β1-adrenergic receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is that it has a relatively short half-life, which can make it difficult to achieve sustained inhibition of the β1-adrenergic receptor in vivo.
未来方向
There are several future directions for research on 1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride. One area of research is to further explore the potential applications of this compound in the treatment of heart failure and hypertension. Additionally, research could focus on developing new analogs of this compound that have longer half-lives and improved pharmacokinetic properties.
Another area of research is to explore the potential applications of this compound in the treatment of obesity and type 2 diabetes. Further research could focus on elucidating the molecular mechanisms by which this compound improves glucose tolerance and insulin sensitivity.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a selective antagonist of the β1-adrenergic receptor, which is involved in the regulation of heart rate and blood pressure. This compound has been shown to have several biochemical and physiological effects, including improving cardiac function and reducing body weight. While this compound has some limitations, it remains a useful tool for studying the role of the β1-adrenergic receptor in various physiological processes.
合成方法
1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride can be synthesized using a multistep process that involves several chemical reactions. The first step involves the reaction of 2-isopropyl-5-methylphenol with epichlorohydrin to form 1-(2-isopropyl-5-methylphenoxy)-2,3-epoxypropane. This compound is then reacted with azepane in the presence of a Lewis acid catalyst to form 1-(1-azepanyl)-3-(2-isopropyl-5-methylphenoxy)-2-propanol. Finally, this compound is reacted with hydrochloric acid to form the hydrochloride salt of this compound.
属性
IUPAC Name |
1-(azepan-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15(2)18-9-8-16(3)12-19(18)22-14-17(21)13-20-10-6-4-5-7-11-20;/h8-9,12,15,17,21H,4-7,10-11,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYAITKVSUBQCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methoxy-N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5010748.png)
![N-cyclohexyl-N-2-propyn-1-yl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5010750.png)
![N-{5-[(allylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5010765.png)
![4-tert-butyl-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5010778.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-4-fluoro-N-(2-furylmethyl)benzamide](/img/structure/B5010803.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5010811.png)
![2-(1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)acetamide](/img/structure/B5010821.png)
![N-[4-(1-pyrrolidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5010826.png)
![methyl 4-[2-(2-methylphenoxy)ethoxy]benzoate](/img/structure/B5010827.png)
![2-(3,4-dimethoxyphenyl)-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5010831.png)